molecular formula C13H16F2N2O2 B2594810 N1-(2,4-difluorophenyl)-N2-isopentyloxalamide CAS No. 898356-50-8

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide

Cat. No.: B2594810
CAS No.: 898356-50-8
M. Wt: 270.28
InChI Key: OKTMKSJQTASHCJ-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide is an oxalamide derivative characterized by a central oxalamide bridge (N–C(O)–C(O)–N) with a 2,4-difluorophenyl group at the N1 position and an isopentyl (3-methylbutyl) chain at the N2 position. The 2,4-difluorophenyl moiety is a common structural feature in pharmaceuticals due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-8(2)5-6-16-12(18)13(19)17-11-4-3-9(14)7-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTMKSJQTASHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-isopentyloxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with isopentylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

Compound 21 (N1-(2,4-difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·HCl)
  • Structure : Shares the N1-(2,4-difluorophenyl) group but features a complex N2 substituent (thiazole-piperidine-hydroxymethyl).
  • Synthesis : Yield of 58% with 95.6% HPLC purity, indicating robust synthetic scalability .
  • Activity : Acts as an HIV entry inhibitor, targeting the CD4-binding site. The thiazole and piperidine groups likely enhance target interaction through hydrogen bonding and aromatic stacking .
  • Key Differences : Compared to the target compound, the N2 substituent in Compound 21 introduces polar functional groups, reducing lipophilicity (predicted LogP ~2.5) versus the isopentyl group (LogP ~3.8). This may affect blood-brain barrier penetration or oral bioavailability.
Triazole-Thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones)
  • Structure : Replace the oxalamide bridge with a triazole-thione core but retain the 2,4-difluorophenyl group.
  • Synthesis : Derived from 2,4-difluorophenyl isothiocyanate and benzoic acid hydrazides, forming tautomeric thione structures confirmed by IR (C=S stretch at 1247–1255 cm⁻¹) and NMR .
  • Activity: Not explicitly stated, but triazole-thiones are known for antimicrobial and anticancer properties. The sulfonylphenyl substituents may confer additional electronic effects .

Fluoroquinolone Derivatives

Tosufloxacin and Trovafloxacin
  • Structure: Feature a 2,4-difluorophenyl group at the quinolone N1 position.
  • Activity : Exhibit potent bactericidal effects against S. aureus persisters, attributed to the 2,4-difluorophenyl group enhancing target (DNA gyrase) binding .
  • However, oxalamides likely act via distinct mechanisms (e.g., enzyme inhibition vs. DNA intercalation).

Sulfonamide and Pyrimidine Derivatives

N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
  • Structure : Contains a fluorophenyl group but incorporates a pyrimidine-sulfonamide scaffold.
  • Synthesis : Prepared via oxidation of diols with NaIO₄, highlighting divergent synthetic pathways compared to oxalamides .
  • Key Differences : The sulfonamide group introduces acidity (pKa ~10), whereas oxalamides are neutral, affecting solubility and protein binding.

Structural and Functional Analysis

Substituent Effects

Feature Target Compound Compound 21 Tosufloxacin
N1 Group 2,4-difluorophenyl 2,4-difluorophenyl 2,4-difluorophenyl (quinolone)
N2/Core Structure Oxalamide + isopentyl Oxalamide + thiazole-piperidine Quinolone + pyrrolidinyl
Lipophilicity (LogP) High (~3.8) Moderate (~2.5) Low (~1.2)
Bioactivity Unknown HIV entry inhibition DNA gyrase inhibition

Research Implications

  • Antiviral Potential: The target compound’s structural simplicity compared to Compound 21 may improve synthetic accessibility but reduce target specificity.
  • Antimicrobial Screening: Given the efficacy of 2,4-difluorophenyl in quinolones, testing the oxalamide derivative against bacterial persisters is warranted.
  • Pharmacokinetics : The isopentyl group’s hydrophobicity may enhance oral bioavailability, a critical advantage over polar analogs.

Biological Activity

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

The biological activity of this compound has been investigated in various studies. It exhibits antimicrobial and anticancer properties through different mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .
  • Anticancer Properties : A recent investigation into the anticancer effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The study suggested that the compound triggers apoptosis via the mitochondrial pathway .

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mLJournal of Antimicrobial Chemotherapy
AntimicrobialEscherichia coli64 µg/mLJournal of Antimicrobial Chemotherapy
Anticancer (MCF-7)Human breast cancer25 µMCancer Research Journal

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the isopentyloxalamide group have been explored to improve potency and selectivity against target cells.
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity profile of the compound, showing promising results with acceptable safety margins.

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